
2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-amino-5-mercapto-1,3,4-thiadiazole (AMT) is a compound that has been used in the synthesis of various new compounds . It is part of the 1,3,4-thiadiazole family, which is known for its wide range of biological activities .
Synthesis Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) has been investigated in the presence of electrochemically generated p-benzoquinone . This study led to the electrosynthesis of new 1,3,4-thiadiazole derivatives .Molecular Structure Analysis
The structures of the synthesized compounds were confirmed by 1H NMR and 13C NMR .Chemical Reactions Analysis
The electrochemical behavior of 2-amino-5-mercapto-1,3,4-thiadiazole (AMT) was investigated via cyclic voltammetry at a glassy carbon electrode and in an acetic acid buffer/ethanol solution mixture . The obtained voltammograms exhibited an “electron transfer + chemical reaction” (EC) mechanism .Scientific Research Applications
Synthesis and Antimicrobial Applications
Compounds incorporating the 1,3,4-thiadiazole moiety, such as those derived from "2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide," have been synthesized for antimicrobial applications. For instance, the synthesis of formazans from a Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole demonstrated moderate antimicrobial activity against bacterial and fungal strains, highlighting the potential of these compounds in developing new antimicrobial agents (Sah et al., 2014).
Crystal Engineering and Material Science
The crystal engineering of gold(I) thiolate compounds based on 1,3,4-thiadiazole derivatives has been explored, showcasing the importance of these compounds in material science. The study investigated the formation of hydrogen-bonded frameworks in crystal lattices, indicating the utility of 1,3,4-thiadiazole derivatives in designing novel materials with specific crystal properties (Tzeng et al., 1999).
Synthesis Methodologies
Innovative synthesis methodologies for 1,3,4-thiadiazole derivatives have been developed, offering potential routes for producing compounds with various applications. For example, the microwave-promoted synthesis of 1,2,4-triazole derivatives from related thiadiazole compounds has been reported, demonstrating the efficiency and versatility of microwave-assisted synthesis in generating compounds with potential antimicrobial, anti-lipase, and antiurease activities (Özil et al., 2015).
Corrosion Inhibition
1,3,4-Thiadiazole derivatives have been investigated as corrosion inhibitors, particularly in the context of protecting metals in aggressive environments. Studies on amino-mercapto-thiadiazol and methyl-mercapto-thiadiazol derivatives revealed their efficiency as copper corrosion inhibitors in chloride solutions, highlighting the application of these compounds in extending the lifespan of metal components in various industries (Blajiev et al., 2004).
Mechanism of Action
Target of Action
It’s known that this compound is used as an intermediate in the synthesis of the drug acetazolamide . Acetazolamide primarily targets carbonic anhydrase, an enzyme crucial for the regulation of pH and fluid balance in the body .
Mode of Action
Acetazolamide works by inhibiting the carbonic anhydrase enzyme, reducing the rate of bicarbonate formation and subsequently decreasing fluid transport across certain biological membranes .
Biochemical Pathways
As an intermediate in the synthesis of acetazolamide, it may indirectly influence the bicarbonate buffering system and fluid balance in the body .
Result of Action
As an intermediate in the synthesis of Acetazolamide, its primary role is likely in the production of this drug, which has well-documented effects on reducing intraocular pressure and treating certain types of seizures .
Action Environment
Like all chemical reactions, the synthesis of this compound from its precursors would be expected to be influenced by factors such as temperature, ph, and the presence of catalysts .
properties
IUPAC Name |
2-ethyl-N-(2-sulfanylidene-3H-1,3,4-thiadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3OS2/c1-3-5(4-2)6(12)9-7-10-11-8(13)14-7/h5H,3-4H2,1-2H3,(H,11,13)(H,9,10,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYPWNXXERNBUPZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=NNC(=S)S1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-ethyl-N-(5-mercapto-1,3,4-thiadiazol-2-yl)butanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

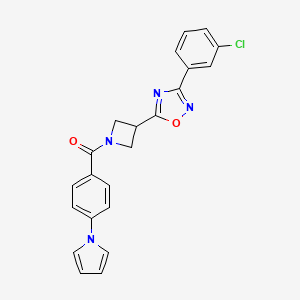
![N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2757558.png)



![methyl 1-({[4-amino-5-(difluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate](/img/structure/B2757563.png)
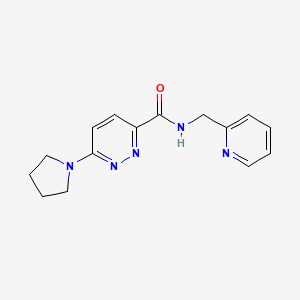
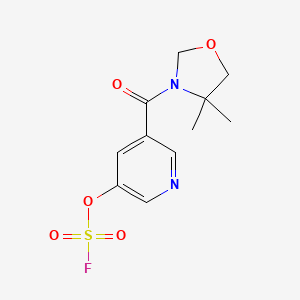
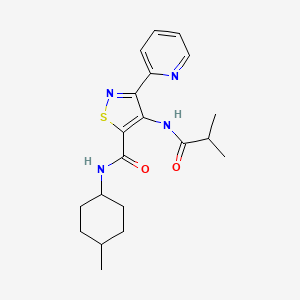

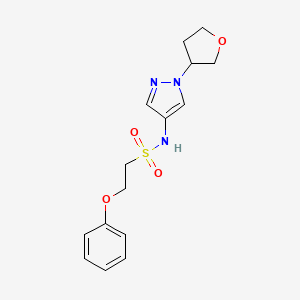
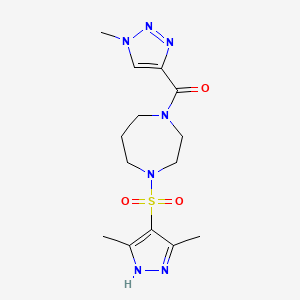
![6-(3-Fluorophenyl)benzo[d][2]benzazepine-5,7-dione](/img/structure/B2757577.png)
![(E)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-3-ylmethyl)acrylamide](/img/structure/B2757580.png)